molecular formula C12H11N B3190283 1,2-Dihydroacenaphthylen-1-amine CAS No. 40745-44-6

1,2-Dihydroacenaphthylen-1-amine

Cat. No. B3190283
CAS RN: 40745-44-6
M. Wt: 169.22 g/mol
InChI Key: LCYNDXQWJAMEAI-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-1-amine is an organic compound with the molecular formula C12H11N . It has a molecular weight of 169.23 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of acenaphthene derivatives, including 1,2-Dihydroacenaphthylen-1-amine, often involves reactions with various reagents. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to produce 5-bromoacetylacenaphthene . This compound can then be reacted with 2-thiourea or aryl thioureas under reflux using ethanol as a solvent to prepare the desired acenaphthene derivatives .


Molecular Structure Analysis

The InChI code for 1,2-Dihydroacenaphthylen-1-amine is 1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Amines, including 1,2-Dihydroacenaphthylen-1-amine, can undergo a variety of chemical reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically occur rapidly at room temperature and provide high reaction yields .


Physical And Chemical Properties Analysis

1,2-Dihydroacenaphthylen-1-amine is a solid compound . The hydrogens attached to an amine show up at 0.5-5.0 ppm in NMR spectra, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .

Scientific Research Applications

Synthesis of Complex Molecules

1,2-Dihydroacenaphthylen-1-amine is used in the synthesis of complex organic molecules. Aleksandrov and Elchaninov (2017) demonstrated its use in creating electrophilic substitution reactions, leading to the formation of various organic compounds such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole (Aleksandrov & Elchaninov, 2017).

Natural Product Synthesis

The compound plays a role in the synthesis of natural products. Mischenko et al. (2005) isolated echinamines A and B from the sea urchin, representing the first examples of natural polyhydroxynaphthazarins with a primary amine group, indicating the significance of 1,2-Dihydroacenaphthylen-1-amine in marine natural product chemistry (Mischenko et al., 2005).

Photosensitization in Organic Synthesis

Patra et al. (2021) described a metal-free photosensitization protocol using 1,2-aminoalcohol motifs, common in high-value organic molecules. This highlights the role of 1,2-Dihydroacenaphthylen-1-amine in facilitating the addition of amine and alcohol functionalities in a single step, which is crucial in synthetic organic chemistry (Patra et al., 2021).

Future Directions

Acenaphthene derivatives, including 1,2-Dihydroacenaphthylen-1-amine, have gained great importance due to their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . Therefore, future research may focus on exploring these properties further and developing new pharmaceutical applications for these compounds .

properties

IUPAC Name

1,2-dihydroacenaphthylen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNDXQWJAMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961164
Record name 1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroacenaphthylen-1-amine

CAS RN

40745-44-6
Record name 1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
DBU
Quantity
35 g
Type
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Bryan, A Cosbie, L Diorazio, Z Fei… - … Process Research & …, 2017 - ACS Publications
The American Chemical Society’s (ACS) Green Chemistry Institute (GCI) Pharmaceutical Roundtable (PR) was developed in 2005 to encourage the integration of green chemistry and …
Number of citations: 8 pubs.acs.org

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